1,4-Bis(diphenylphosphino)butane-palladium(II) chloride
Overview
Description
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride, also known as Dichloro-1,4-bis(diphenylphosphino)butane-palladium(II), Palladium(II) chloride 1,4-bis(diphenylphosphino)butane complex, or PdCl2(dppb), is a compound with the empirical formula C28H28Cl2P2Pd . It has a molecular weight of 603.80 .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride consists of a palladium atom at the center, surrounded by two chlorine atoms and a 1,4-bis(diphenylphosphino)butane molecule . The SMILES string representation of the molecule isCl[Pd]Cl.C(CCP(c1ccccc1)c2ccccc2)CP(c3ccccc3)c4ccccc4
. Chemical Reactions Analysis
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is used as a catalyst for various types of reactions. These include the Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It is also used for the catalysis of styrene carbonylation, coupling of alkyl Grignard reagents with organic halides, selective monoalkylation of organic polyhalides, and modification of the dihalovinyl moiety of synthetic pyrethroids .Physical And Chemical Properties Analysis
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is a solid at 20 degrees Celsius . It is air sensitive and moisture sensitive . .Scientific Research Applications
Catalysis of Styrene Carbonylation
This compound is used for the catalysis of styrene carbonylation . Styrene carbonylation is a process that involves the reaction of styrene with carbon monoxide to produce various carbonylated products.
Coupling of Alkyl Grignard Reagents with Organic Halides
It plays a crucial role in the coupling of alkyl Grignard reagents with organic halides . This process is important in the synthesis of various organic compounds.
Selective Monoalkylation of Organic Polyhalides
The compound is used for the selective monoalkylation of organic polyhalides . This process is used in organic synthesis to selectively introduce an alkyl group into a molecule.
Modification of the Dihalovinyl Moiety of Synthetic Pyrethroids
It is used in the modification of the dihalovinyl moiety of synthetic pyrethroids . Synthetic pyrethroids are a type of pesticide, and this modification can enhance their effectiveness.
Palladium (0)-Catalyzed Acylcyanation of Arylacetylenes
The compound plays an essential role as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes . This reaction is a key step in the synthesis of certain organic compounds.
Deprotection of Allyloxycarbamates
It is also used in the deprotection of allyloxycarbamates . Deprotection is a process in organic chemistry where protecting groups are removed from the molecule they were protecting.
Safety and Hazards
Mechanism of Action
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride, also known as 1,4-Butylenebis(diphenylphosphine)palladium dichloride, is a complex organometallic compound. This compound plays a significant role in various catalytic reactions, particularly in cross-coupling reactions .
Target of Action
The primary target of this compound is the reactant molecules involved in various cross-coupling reactions . It acts as a catalyst, facilitating the reaction without being consumed in the process.
Mode of Action
The compound interacts with its targets by providing a platform for the reactants to come together and react . The palladium atom in the compound coordinates with the reactant molecules, facilitating their interaction and the subsequent reaction .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction . These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis .
Result of Action
The compound facilitates various cross-coupling reactions, leading to the formation of desired products . For example, it can catalyze the styrene carbonylation, coupling of alkyl Grignard reagents with organic halides, selective monoalkylation of organic polyhalides, and modification of the dihalovinyl moiety of synthetic pyrethroids .
properties
IUPAC Name |
dichloropalladium;4-diphenylphosphanylbutyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJBXVWVPVTOO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450296 | |
Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride | |
CAS RN |
29964-62-3 | |
Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro-1,4-bis(diphenyl phosphino)butane Palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What catalytic properties make 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride useful in organic synthesis?
A1: 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride (DPPB) is a valuable catalyst in organic synthesis due to its ability to facilitate the formation of carbon-carbon bonds. One notable application is its use in the synthesis of diphenyl carbonate by catalytic oxidation of phenol. [] This reaction is particularly relevant for producing polycarbonate plastics, highlighting the industrial significance of DPPB.
A1: The structure of DPPB features a palladium(II) center coordinated by two diphenylphosphine groups linked by a butane chain. This specific ligand arrangement significantly influences the catalyst's activity and selectivity. The diphenylphosphine groups act as strong electron donors, increasing electron density at the palladium center. This electronic configuration facilitates oxidative addition and reductive elimination steps crucial for catalytic cycles involving carbon-carbon bond formation. The butane bridge provides a flexible backbone that allows the catalyst to accommodate different substrate sizes and geometries.
Q2: What analytical techniques are commonly employed to characterize 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride?
A2: Several techniques are used to characterize DPPB and confirm its synthesis, including:
- IR Spectroscopy: Provides information about the presence of functional groups, such as the phosphine ligands and Pd-Cl bond. []
- ¹H-NMR Spectroscopy: Confirms the structure and purity of the synthesized complex by analyzing the hydrogen atom environments. []
- Elemental Analysis (EA): Determines the percentage composition of elements (carbon, hydrogen, etc.) to verify the compound's purity and confirm its empirical formula. []
- Thermogravimetric Analysis (TG): Assesses the thermal stability of the compound by measuring its weight loss as a function of temperature. This helps determine its decomposition temperature and potential for use under various reaction conditions. []
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